Viscidulin B
Description
Viscidulin B is a sesquiterpene lactone belonging to the guaianolide class, a subgroup of terpenoids characterized by a bicyclic carbon skeleton fused with a γ-lactone ring. It was first isolated from Artemisia species and structurally elucidated through NMR, IR, and mass spectrometry . Key features include:
- Molecular formula: C₁₇H₂₂O₅ (molecular weight: 306.35 g/mol).
- Functional groups: A γ-lactone ring, an acetate group at C-8, and an endo-epoxide bridge between C-3 and C-4 .
- Stereochemistry: The guaianolide skeleton is confirmed by aromatization experiments yielding chamazulene, a marker for this class .
This compound is synthesized via hydrogenation and epoxide ring-opening reactions from precursor sesquiterpenes like cumambrin B .
Properties
Molecular Formula |
C17H22O5 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(1S,2S,5S,6R,7S,10R)-5,14-dimethyl-9-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-7-5-11(20-9(3)18)13-8(2)16(19)21-15(13)14-10(7)6-12-17(14,4)22-12/h8,10-15H,1,5-6H2,2-4H3/t8-,10-,11-,12?,13+,14-,15-,17?/m0/s1 |
InChI Key |
CZIGIXZHIBZWBA-MGCWZZKMSA-N |
SMILES |
CC1C2C(CC(=C)C3CC4C(C3C2OC1=O)(O4)C)OC(=O)C |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C)[C@@H]3CC4C([C@@H]3[C@H]2OC1=O)(O4)C)OC(=O)C |
Canonical SMILES |
CC1C2C(CC(=C)C3CC4C(C3C2OC1=O)(O4)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Viscidulin A (C₁₇H₂₂O₅)
Viscidulin A shares the guaianolide skeleton and molecular formula with Viscidulin B but differs in epoxide orientation and substituent positioning:
Viscidulin C (C₁₅H₂₀O₄)
Viscidulin C is a hydroxylated analog of this compound:
Other Guaianolides: Deactoxymatricarin and Chamazulene
- Deactoxymatricarin: A related guaianolide lacking the acetate group, with a 7-lactone and cyclopentenone moiety .
- Chamazulene: Aromatic derivative formed via dehydrogenation of this compound, used as a structural marker for guaianolides .
Structural and Functional Comparison Table
| Compound | Molecular Formula | Epoxide Position | C-8 Substituent | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₇H₂₂O₅ | C-3–C-4 (endo) | Acetate | γ-lactone, endo-epoxide, acetate |
| Viscidulin A | C₁₇H₂₂O₅ | C-10–C-14 (exo) | Acetate | γ-lactone, exo-epoxide, acetate |
| Viscidulin C | C₁₅H₂₀O₄ | C-3–C-4 (endo) | Hydroxyl | γ-lactone, endo-epoxide, hydroxyl |
Differentiation from Flavonoid "Viscidulins"
Notably, compounds like Viscidulin I, II, and III (e.g., C₁₇H₁₄O₇ for Viscidulin II ) are flavonoids isolated from Scutellaria species. These share the "Viscidulin" nomenclature but belong to a distinct chemical class:
- Structural basis: Flavonoids feature a 15-carbon skeleton (C6–C3–C6) with phenolic groups, unlike the terpenoid backbone of sesquiterpene lactones .
- Bioactivity: Flavonoid Viscidulins (e.g., Viscidulin III) exhibit α-glucosidase inhibitory activity , while sesquiterpene this compound’s roles remain less defined.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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